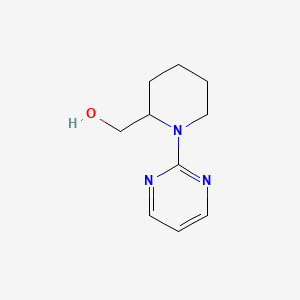
(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol” is a compound with the molecular weight of 193.25 . The IUPAC name for this compound is [1- (2-pyrimidinyl)-4-piperidinyl]methanol . It is stored at ambient temperature .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol”, has been a subject of research. A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .Molecular Structure Analysis
The InChI code for “(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol” is 1S/C10H15N3O/c14-8-9-2-6-13 (7-3-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 .Physical And Chemical Properties Analysis
“(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol” has a molecular weight of 193.25 . It is stored at ambient temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidine derivatives, including pyrimidinylpiperidinemethanol, serve as essential building blocks in drug development. Researchers explore their structural modifications to create novel pharmaceutical agents. The piperidine ring imparts favorable pharmacokinetic properties, making it a valuable scaffold for designing drugs targeting various diseases .
Antioxidant Properties
Naturally occurring piperidine-based compounds, such as piperine , exhibit potent antioxidant activity. Piperine, found in plants of the Piperaceae family, can scavenge free radicals and protect cells from oxidative damage .
Catalysis and Organic Synthesis
Piperidine derivatives participate in various catalytic reactions. For instance, copper-catalyzed Csp3-H oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones represents an efficient synthetic route. This method enables the direct conversion of C-H bonds into ketones under mild conditions .
Safety and Hazards
Direcciones Futuras
Piperidine derivatives, including “(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol”, are considered important synthetic fragments for designing drugs and have been the subject of extensive research . They have been found in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
The primary targets of (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol are currently unknown. The compound belongs to the piperidine class of compounds, which are known to interact with a wide range of biological targets . .
Mode of Action
Piperidine derivatives are known to interact with their targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions . The specific interactions of this compound with its targets would depend on the chemical structure of the targets and the environment in which the interactions occur.
Biochemical Pathways
Piperidine derivatives can affect a wide range of biochemical pathways depending on their specific targets
Propiedades
IUPAC Name |
(1-pyrimidin-2-ylpiperidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-8-9-4-1-2-7-13(9)10-11-5-3-6-12-10/h3,5-6,9,14H,1-2,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSRLEYHPCRRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

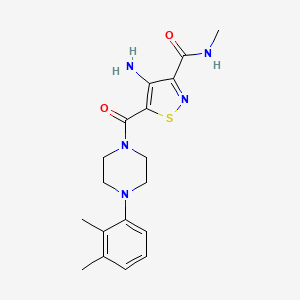
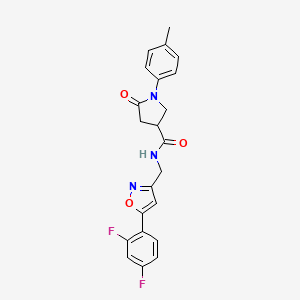
![1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008802.png)
![2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008803.png)
![4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B3008805.png)
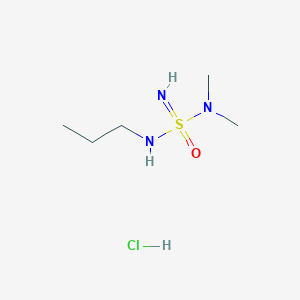
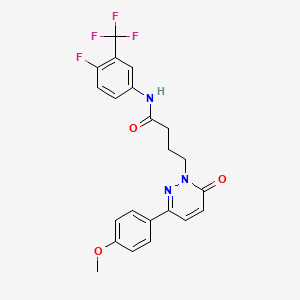
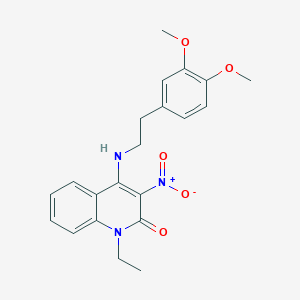
![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)
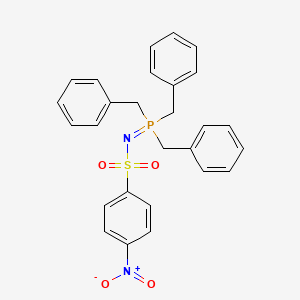

![2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid](/img/structure/B3008816.png)
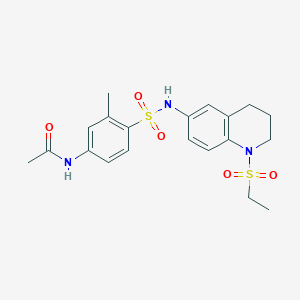
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B3008818.png)